molecular formula C9H17NO3 B2761117 (3S)-3-(Formamidomethyl)-5-methylhexanoic acid CAS No. 1567885-36-2

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid

Cat. No.: B2761117
CAS No.: 1567885-36-2
M. Wt: 187.239
InChI Key: LXIKBPIUPDQDBK-QMMMGPOBSA-N
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Description

. This compound is characterized by its unique structure, which includes a formamidomethyl group attached to a hexanoic acid backbone.

Preparation Methods

The synthesis of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid involves several steps. One common method includes the reaction of a suitable precursor with formamide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of metabolic pathways and enzyme interactions. In medicine, (3S)-3-(Formamidomethyl)-5-methylhexanoic acid is investigated for its potential therapeutic effects, including its role in drug development and disease treatment . Industrial applications include its use in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (3S)-3-(Formamidomethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The formamidomethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. This compound may also modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

(3S)-3-(Formamidomethyl)-5-methylhexanoic acid can be compared with other similar compounds, such as (3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid . While both compounds share a similar hexanoic acid backbone, their functional groups differ, leading to distinct chemical properties and applications. The unique formamidomethyl group in this compound sets it apart from other related compounds, providing specific advantages in certain applications .

Properties

IUPAC Name

(3S)-3-(formamidomethyl)-5-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(2)3-8(4-9(12)13)5-10-6-11/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIKBPIUPDQDBK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567885-36-2
Record name (3S)-3-(formamidomethyl)-5-methylhexanoic acid
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